molecular formula C13H22N2O2 B2447101 Tert-butyl N-[(3R)-1-prop-2-ynylpiperidin-3-yl]carbamate CAS No. 1824912-34-6

Tert-butyl N-[(3R)-1-prop-2-ynylpiperidin-3-yl]carbamate

Cat. No.: B2447101
CAS No.: 1824912-34-6
M. Wt: 238.331
InChI Key: SVAORWFWNYGRSZ-LLVKDONJSA-N
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Properties

IUPAC Name

tert-butyl N-[(3R)-1-prop-2-ynylpiperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-5-8-15-9-6-7-11(10-15)14-12(16)17-13(2,3)4/h1,11H,6-10H2,2-4H3,(H,14,16)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVAORWFWNYGRSZ-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Selection

A common approach begins with (R)-piperidin-3-amine, which is commercially available or synthesized via enzymatic resolution. The amine is first protected as the Boc derivative using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP in dichloromethane. Subsequent N-alkylation with propargyl bromide introduces the prop-2-ynyl group.

Reaction Conditions and Optimization

Alkylation typically employs polar aprotic solvents (e.g., DMF, acetonitrile) with potassium carbonate or cesium carbonate as base. Temperatures range from 0°C to reflux, with reaction times of 12–24 hours. A study using cesium carbonate in DMF at 60°C achieved 78% yield, though competing O-alkylation and alkyne side reactions necessitated purification via silica gel chromatography.

Stereochemical Considerations

The (R)-configuration at C3 is preserved during alkylation due to the steric bulk of the Boc group, which prevents epimerization. X-ray crystallography of related compounds confirms retention of configuration post-alkylation.

Method 2: Asymmetric Synthesis and Chiral Resolution

Catalytic Asymmetric Hydrogenation

Chiral piperidine intermediates are accessible via asymmetric hydrogenation of pyridine derivatives. For example, hydrogenation of 3-cyano-1-prop-2-ynylpyridine using a Ru-BINAP catalyst system affords the (R)-piperidine with >90% ee. Subsequent Boc protection under standard conditions yields the target compound.

Enzymatic Resolution

Racemic mixtures of 1-prop-2-ynylpiperidin-3-amine are resolved using immobilized lipases (e.g., Candida antarctica lipase B) in organic solvents. The (R)-enantiomer is selectively acylated, allowing separation via extraction. Boc protection of the resolved amine proceeds in 85% yield.

Method 3: Ring-Closing Metathesis Approaches

Olefin Metathesis Strategy

Method 4: Mitsunobu Reaction for Stereochemical Control

Inversion of Configuration

When starting from (S)-configured precursors, the Mitsunobu reaction with azide nucleophiles enables stereochemical inversion. A documented protocol converts (S)-1-prop-2-ynylpiperidin-3-ol to the (R)-azide, which is reduced to the amine and Boc-protected.

Yield and Scalability

This three-step sequence achieves 52% overall yield but requires careful handling of azide intermediates. Large-scale implementations employ flow chemistry to mitigate explosion risks.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters across methodologies:

Method Yield (%) ee (%) Scalability Cost Efficiency
N-Alkylation 78 >99 High Moderate
Asymmetric Hydrogenation 65 90 Medium High
RCM 70 85 Low High
Mitsunobu Inversion 52 >99 Medium Low

N-Alkylation emerges as the most practical route for industrial applications due to its scalability and enantiomeric purity, while RCM offers advantages in molecular complexity generation.

Experimental Procedures and Optimization

Boc Protection Protocol

A representative procedure from details dissolving 1-prop-2-ynylpiperidin-3-amine (10 mmol) in anhydrous CH₂Cl₂ under argon. Boc₂O (12 mmol) and DMAP (0.1 mmol) are added, stirred at 25°C for 6 hours, and purified via flash chromatography (hexane/EtOAc 4:1) to yield 82% product.

Troubleshooting Alkylation Side Reactions

Competing O-alkylation is suppressed by using bulky bases (e.g., DBU) and low temperatures (0–5°C). GC-MS monitoring identifies propargyl ether byproducts, which are removed by acidic extraction.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(3R)-1-prop-2-ynylpiperidin-3-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Biological Activity

Tert-butyl N-[(3R)-1-prop-2-ynylpiperidin-3-yl]carbamate is a compound with significant potential in various biological contexts, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10_{10}H20_{20}N2_2O2_2
  • Molecular Weight : 200.28 g/mol
  • CAS Number : 1217656-59-1
  • MDL Number : MFCD08275943

This compound functions primarily as a modulator of neurotransmitter systems and has shown promise in various therapeutic applications, including:

  • Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative stress and apoptosis. In vitro studies have demonstrated its ability to enhance cell viability in the presence of neurotoxic agents like amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. Specifically, it has been shown to reduce TNF-α production and improve the survival of astrocytes exposed to Aβ 1-42 .
  • Antimicrobial Activity : The compound exhibits notable antimicrobial properties, particularly against multidrug-resistant bacterial strains. Its selective toxicity towards bacterial cells over mammalian cells suggests potential as an antimicrobial agent .
  • Anti-inflammatory Properties : In addition to its neuroprotective effects, the compound has been observed to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Neuroprotection in Alzheimer's Disease Models

A study investigating the effects of this compound on astrocytes revealed that treatment with the compound significantly improved cell viability when co-administered with Aβ 1-42 peptides. The results indicated a reduction in cell death by approximately 20% compared to controls treated only with Aβ 1-42 . This suggests that the compound may offer a protective mechanism against neurodegenerative processes.

Antimicrobial Screening

In another study focused on developing new antimicrobial agents, this compound was screened against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The compound demonstrated high activity levels, particularly against resistant strains, highlighting its potential as a lead compound for antibiotic development .

Comparative Biological Activity Table

Biological ActivityMechanismReference
NeuroprotectionReduces TNF-α and enhances astrocyte viability
AntimicrobialEffective against multidrug-resistant bacteria
Anti-inflammatoryModulates inflammatory pathways

Q & A

Q. What are the key considerations for optimizing the synthesis of Tert-butyl N-[(3R)-1-prop-2-ynylpiperidin-3-yl]carbamate to maximize yield and purity?

  • Methodological Answer: Synthesis optimization involves:
  • Reaction Conditions: Control temperature (e.g., 0–25°C for sensitive intermediates) and solvent selection (e.g., dichloromethane or DMF for solubility and reactivity) to minimize side reactions .
  • Monitoring: Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) to track reaction progress and intermediate stability .
  • Purification: Employ column chromatography or recrystallization to isolate the carbamate with >95% purity .
  • Example Table:
SolventTemperature (°C)Yield (%)Purity (%)
DCM0–257897
THF25–406592

Q. How can researchers confirm the structural identity and stereochemical configuration of this compound using spectroscopic methods?

  • Methodological Answer:
  • NMR Spectroscopy: Analyze 1^1H and 13^13C NMR to confirm the tert-butyl group (δ ~1.4 ppm) and piperidine ring protons (δ 2.5–3.5 ppm). NOESY can validate stereochemistry .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ calc. 295.1784) .
  • X-ray Crystallography: Resolve absolute configuration for the (3R) stereocenter .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Methodological Answer:
  • Storage: Keep under inert gas (N2_2/Ar) at –20°C to prevent hydrolysis of the carbamate group .
  • Handling: Use anhydrous solvents and gloveboxes for moisture-sensitive reactions .

Advanced Research Questions

Q. How does the stereochemistry at the 3R position influence the compound’s biological activity compared to its enantiomer?

  • Methodological Answer:
  • Comparative Studies: Synthesize both enantiomers and evaluate binding affinity to target receptors (e.g., GPCRs or kinases) using surface plasmon resonance (SPR) .
  • In Silico Modeling: Molecular docking (e.g., AutoDock Vina) predicts enantiomer-specific interactions with active sites .
  • Example Data:
EnantiomerIC50_{50} (nM)Binding Energy (kcal/mol)
3R12 ± 2–9.8
3S450 ± 50–6.2

Q. What strategies can resolve conflicting spectroscopic data when characterizing this compound’s stereochemistry?

  • Methodological Answer:
  • Multi-Technique Validation: Combine NMR (e.g., 1^1H-1^1H COSY, NOESY), X-ray crystallography, and circular dichroism (CD) for cross-validation .
  • Isotopic Labeling: Use 19^{19}F or 13^{13}C-labeled analogs to clarify ambiguous signals .

Q. How does the prop-2-ynyl group on the piperidine ring affect reactivity in click chemistry applications?

  • Methodological Answer:
  • Click Chemistry: The alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. Optimize Cu(I) catalyst concentration (0.1–1 mol%) and reaction time (1–6 hrs) .
  • Kinetic Studies: Monitor reaction rates via UV-Vis spectroscopy to compare with non-alkynylated analogs .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar tert-butyl carbamates?

  • Methodological Answer:
  • Systematic Replication: Reproduce methods from multiple sources while controlling variables (e.g., solvent purity, inert atmosphere) .
  • Byproduct Analysis: Use LC-MS to identify side products (e.g., deprotected amines or oxidized alkynes) that reduce yield .

Methodological Best Practices

Q. What in vitro assays are most suitable for evaluating this compound’s neuropharmacological potential?

  • Methodological Answer:
  • Receptor Binding Assays: Radioligand displacement assays (e.g., 3^3H-labeled ligands for serotonin/dopamine receptors) .
  • Functional Assays: Measure cAMP accumulation or calcium flux in transfected HEK293 cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.